![molecular formula C13H16ClNO2 B1474801 1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid CAS No. 1976828-82-6](/img/structure/B1474801.png)
1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid” is a versatile chemical compound utilized in diverse scientific research. It’s a part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine compounds can undergo a variety of chemical reactions . For instance, a copper(I)/ClickFerrophos complex can catalyze the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines .Scientific Research Applications
Extraction and Equilibrium Studies
1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid's structural analogues, like Pyridine-3-carboxylic acid, have been extensively used in food, pharmaceutical, and biochemical industries. Their extraction and equilibrium studies are significant for efficient production in these sectors. For instance, Kumar and Babu (2009) investigated the extraction of Pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents, providing insights into optimizing extraction efficiency (Kumar & Babu, 2009).
Crystal Structure and Anticancer Agents
Compounds structurally related to this compound have been studied for their potential in cancer treatment. For example, Camus et al. (2001) determined the crystal structure of a pyrrolidinone-derived anticancer agent, providing a foundation for further drug development (Camus et al., 2001).
Synthesis for Antibacterials
The synthesis of compounds similar to this compound is essential for developing antibacterials. Schroeder et al. (1992) demonstrated the synthesis of several stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials (Schroeder et al., 1992).
Mechanism of Action
The pyrrolidine ring is one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
The future of pyrrolidine compounds in drug discovery is promising. The ability to modify the physicochemical parameters of these compounds makes them useful tools for obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-2-3-10(12(14)6-9)7-15-5-4-11(8-15)13(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCZNYWLNOJCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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